N,N-Dimethyl-2,4,6-trinitroaniline
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Overview
Description
N,N-Dimethyl-2,4,6-trinitroaniline: is a chemical compound with the molecular formula C8H8N4O6 and a molecular weight of 256.1723 g/mol . . This compound is characterized by the presence of three nitro groups (-NO2) attached to the benzene ring and a dimethylamino group (-N(CH3)2) attached to the nitrogen atom of the aniline structure .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration of N,N-Dimethylaniline: The synthesis of N,N-Dimethyl-2,4,6-trinitroaniline typically involves the nitration of N,N-Dimethylaniline.
Industrial Production Methods: Industrially, the compound can be produced by a similar nitration process, but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: The nitro groups in this compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents or nucleophiles in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: N,N-Dimethyl-2,4,6-trinitroaniline is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in studies involving the interaction of nitroaromatic compounds with biological systems.
Medicine:
Pharmaceutical Research: It is investigated for its potential use in the development of new drugs and therapeutic agents.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Interaction with Biological Molecules: N,N-Dimethyl-2,4,6-trinitroaniline interacts with various biological molecules, potentially affecting cellular pathways and enzyme activities.
Oxidative Stress: The compound can induce oxidative stress in cells, leading to various biochemical effects.
Comparison with Similar Compounds
2,4,6-Trinitroaniline: Similar in structure but lacks the dimethylamino group.
N-Methyl-2,4,6-trinitroaniline: Similar but has only one methyl group attached to the nitrogen atom.
Uniqueness:
Properties
CAS No. |
2493-31-4 |
---|---|
Molecular Formula |
C8H8N4O6 |
Molecular Weight |
256.17 g/mol |
IUPAC Name |
N,N-dimethyl-2,4,6-trinitroaniline |
InChI |
InChI=1S/C8H8N4O6/c1-9(2)8-6(11(15)16)3-5(10(13)14)4-7(8)12(17)18/h3-4H,1-2H3 |
InChI Key |
CHAGGWKJBGUBBJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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